4-imino-N-(4-phenoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
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Description
4-imino-N-(4-phenoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
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Scientific Research Applications
Photoalignment of Chromonic Liquid Crystals
A series of polyamides with photoisomerizable phenyl azo units has been synthesized, demonstrating reversible trans-cis photoisomerization of azobenzene moieties. These materials were explored for their ability to act as command surfaces for chromonic lyotropic liquid crystals (LLCs), potentially applicable for display technologies and photonic devices. The azo moiety with a dimethylamino substituent showed promising results in aligning dye molecules, indicating a potential application area for similar complex molecules in the development of advanced materials for electronic and photonic applications (Matsunaga, Tamaki, & Ichimura, 2003).
Antitumor Agents
The synthesis and chemistry of certain imidazotetrazines, specifically 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have shown curative activity against leukemia, highlighting the potential of complex molecules in developing novel antitumor agents. This compound acts as a prodrug, undergoing ring opening in aqueous solutions to form active triazenes, providing insights into the design of prodrugs for cancer therapy (Stevens et al., 1984).
Synthesis of Heterocyclic Compounds
Research into the synthesis of 1,2,4,5-tetrasubstituted imidazoles via sequential aza-Wittig/Michael/isomerization reactions showcases the potential for synthesizing complex heterocyclic structures. Such methodologies offer pathways for creating diverse molecules with significant applications in medicinal chemistry and drug development (Nie, Wang, & Ding, 2012).
Aza-Diels-Alder Reactions in Aqueous Solution
The asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions presents a method for creating chiral compounds, which are crucial in the development of pharmaceuticals. This synthesis pathway underscores the importance of complex molecules in generating bioactive compounds with high specificity and activity (Waldmann & Braun, 1991).
Properties
IUPAC Name |
4-imino-N-(4-phenoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c29-27-24(28(32)30-20-10-12-22(13-11-20)33-21-7-2-1-3-8-21)17-19-16-18-6-4-14-31-15-5-9-23(25(18)31)26(19)34-27/h1-3,7-8,10-13,16-17,29H,4-6,9,14-15H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBXXWYLSCUMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6)CCCN3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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